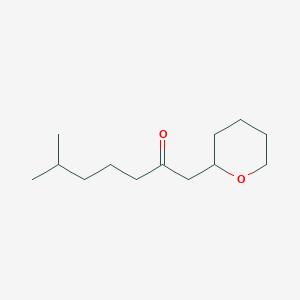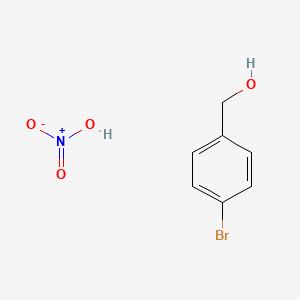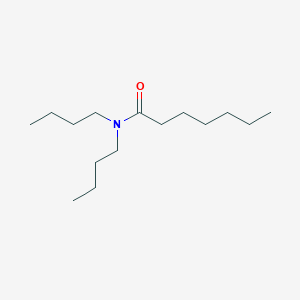
N,N-dibutylheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutylheptanamide: is an organic compound belonging to the class of amides It is characterized by the presence of a heptanamide backbone with two butyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-dibutylheptanamide can be synthesized through the reaction of heptanoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include steps for the removal of by-products and impurities to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N-dibutylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N,N-dibutylheptanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N,N-dibutylheptanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
N,N-dimethylacetamide: A common polar solvent used in organic synthesis.
N,N-dimethylformamide: Another polar solvent with versatile applications in chemical reactions.
N,N-diethylacetamide: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness: N,N-dibutylheptanamide is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of butyl groups provides steric hindrance and affects the compound’s solubility and interaction with other molecules .
Propiedades
Número CAS |
57303-22-7 |
|---|---|
Fórmula molecular |
C15H31NO |
Peso molecular |
241.41 g/mol |
Nombre IUPAC |
N,N-dibutylheptanamide |
InChI |
InChI=1S/C15H31NO/c1-4-7-10-11-12-15(17)16(13-8-5-2)14-9-6-3/h4-14H2,1-3H3 |
Clave InChI |
HAQNTUIYRZWMPR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)N(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
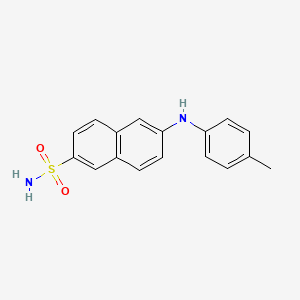


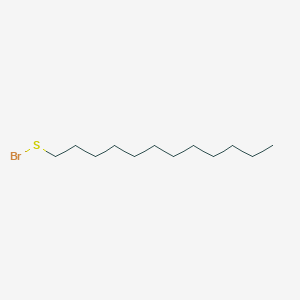


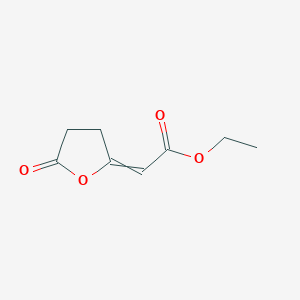
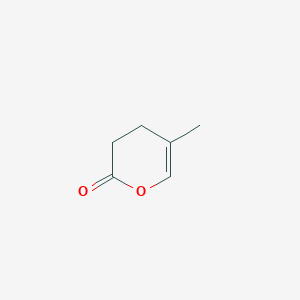
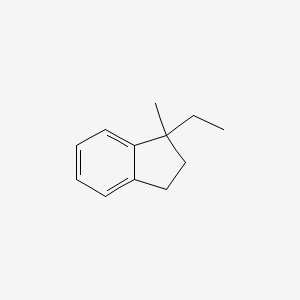
octylsulfanium bromide](/img/structure/B14629853.png)
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)
